

Application Notes: Trotabresib in Glioblastoma (CC-90010-GBM-002)

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Compound Focus: Trotabresib

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1. Rationale and Scientific Background Trotabresib is a novel, oral, potent, and reversible inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1]. BET proteins are epigenetic readers that regulate the expression of key genes involved in oncogenesis. The rationale for combining trotabresib with standard therapy in ndGBM is supported by several factors:

- **Blood-Brain-Barrier Penetration:** A dedicated "window-of-opportunity" study (NCT04047303) confirmed that trotabresib achieves a mean brain tumor tissue-to-plasma ratio of 0.84, demonstrating significant penetration of the blood-brain-tumor barrier [2].
- **Preclinical Synergy:** Preclinical models showed that trotabresib enhances the antiproliferative effects of temozolomide (TMZ) [3]. It also downregulates the expression of O6-methylguanine-DNA methyltransferase (MGMT) [4], a DNA repair enzyme associated with resistance to TMZ, providing a strong mechanistic rationale for the combination.
- **Unmet Medical Need:** The prognosis for ndGBM remains poor despite standard care (radiotherapy and TMZ), necessitating new therapeutic approaches [4].

2. Overall Study Design (CC-90010-GBM-002, Part A - Phase Ib) This was a multicenter, open-label, dose-escalation study (NCT04324840) in adult patients with ndGBM who had undergone complete or partial tumor resection [4]. The primary objectives were to determine the safety, tolerability, and the recommended phase 2 dose (RP2D) of trotabresib when combined with standard therapy in two different settings.

Table 1: Key Elements of the Phase Ib Trial Design

Trial Element	Description
ClinicalTrials.gov ID	NCT04324840 [3] [4]
Patient Population	Adults with newly diagnosed glioblastoma (WHO grade IV), post-resection [4].

| **Study Parts** | **Concomitant Cohort: Trotabresib** + TMZ + Radiotherapy (RT) **Adjuvant Cohort: Trotabresib** + TMZ (after completion of RT) [4] | | **Primary Endpoints** | Safety, tolerability, Maximum Tolerated Dose (MTD), and/or RP2D [4]. | | **Secondary Endpoints** | Preliminary efficacy (e.g., PFS), Pharmacokinetics (PK) [4]. | | **Exploratory Endpoints** | Pharmacodynamics (PD) [4]. |

3. Dosing and Schedule The study explored different dose levels of **trotabresib** in sequence. The established RP2D for **trotabresib** was **30 mg/day, administered on a "4 days on/24 days off" schedule** in a 28-day cycle for both the concomitant and adjuvant settings [3] [4]. This schedule was optimized to manage hematological toxicity while maintaining efficacy.

Table 2: Dosing Regimen in the Phase Ib Study

Therapy Phase	Trotabresib Schedule	Combination Therapies
Concomitant Setting	15 or 30 mg, 4 days on/24 days off	With standard TMZ (75 mg/m ² daily for up to 42 days) and focal radiotherapy (60 Gy/30 fractions) [4].
Adjuvant Setting	15, 30, or 45 mg, 4 days on/24 days off	With standard adjuvant TMZ (150-200 mg/m ² for 5 days per 28-day cycle) [4].
Maintenance	45 mg, 4 days on/24 days off	Trotabresib monotherapy (following completion of adjuvant combination therapy) [3].

Experimental Protocols

1. Patient Selection and Eligibility Criteria Key Inclusion Criteria:

- Histologically confirmed ndGBM (WHO grade IV).
- Completion of maximal safe resection.

- ECOG Performance Status of 0 or 1.
- Adequate hematologic, hepatic, and renal function.

Key Exclusion Criteria:

- Prior chemotherapy or radiotherapy for GBM (except for the standard regimens in the trial).
- Evidence of CNS hemorrhage on baseline MRI/CT.
- Requirement for increasing doses of corticosteroids to treat symptomatic cerebral edema within one week prior to study entry [2].

2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment Protocols PK Sampling and Analysis:

- **Method:** Plasma samples were collected at predefined time points after **trotabresib** administration to characterize its PK profile [4].
- **Outcome:** The plasma PK of **trotabresib** in combination with TMZ and RT was consistent with historical data from **trotabresib** monotherapy studies, indicating no significant drug-drug interaction [4].

PD Biomarker Assessment:

- **Method:** PD effects were evaluated in patient blood samples by measuring the downregulation of downstream target genes of BET inhibition, such as *CCR1* [1].
- **Tissue Analysis:** In the supportive NCT04047303 study, resected tumor tissue was analyzed post-surgery for **trotabresib** concentration and modulation of PD markers, confirming target engagement in the brain [2].

3. Efficacy and Safety Assessment Protocols Efficacy Monitoring:

- Tumor response was assessed by MRI per modified Response Assessment in Neuro-Oncology (RANO) criteria.
- Key efficacy metrics included Progression-Free Survival (PFS) and Overall Survival (OS) [4].

Safety Monitoring:

- **Method:** Adverse events (AEs) were continuously monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
- **Focus:** Special attention was paid to hematological toxicities, particularly **thrombocytopenia**, which was the most frequent grade 3/4 treatment-related AE [3] [4]. Dose modifications and supportive care guidelines were implemented to manage these events.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanistic rationale for combining **trotabresib** with temozolomide.

Key Findings and Conclusion

- **Safety:** The combination of **trotabresib** with TMZ and radiotherapy was well-tolerated. The most common grade 3/4 treatment-related adverse event was manageable thrombocytopenia [3] [4].
- **Recommended Dose:** The RP2D for **trotabresib** was established as **30 mg/day (4 days on/24 days off)** for use in combination with standard therapy in ndGBM [3].
- **Preliminary Efficacy:** Encouraging treatment durations were observed, with median durations of 34 weeks (concomitant) and 33 weeks (adjuvant). Some patients remained on treatment for over a year, with one patient achieving a complete response [3] [4].
- **Ongoing Development:** Based on these phase Ib results, a randomized phase II dose expansion (Part B) is ongoing to compare this combination against standard of care alone [3].

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